![molecular formula C20H29NO4 B5747513 ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)
ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. EPPA is a piperidine derivative that has been synthesized through a specific method, and its mechanism of action has been studied in detail.
Scientific Research Applications
Ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate has been studied extensively for its potential applications in various domains of scientific research. One of the most promising applications of ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate is in the field of drug discovery, where it has been shown to exhibit potent anti-inflammatory and analgesic effects. ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate has been studied for its potential use as a pesticide and insecticide.
Mechanism of Action
The mechanism of action of ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate is not fully understood, but it has been proposed that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate has also been shown to modulate the activity of several other enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate has been shown to exhibit insecticidal and pesticidal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. However, one of the limitations of ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate. One of the most promising directions is the development of new drugs based on the structure of ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate for the treatment of inflammatory and pain-related disorders. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate and its potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to optimize the synthesis of ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate and improve its solubility in water for in vivo administration.
Synthesis Methods
The synthesis of ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate involves the reaction of 4-tert-butylphenol with ethyl chloroformate to form ethyl 4-tert-butylphenyl carbonate. This intermediate is then reacted with piperidine and sodium hydride to produce ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate. The chemical structure of ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate is shown below:
properties
IUPAC Name |
ethyl 1-[2-(4-tert-butylphenoxy)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-5-24-19(23)15-10-12-21(13-11-15)18(22)14-25-17-8-6-16(7-9-17)20(2,3)4/h6-9,15H,5,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTMDAGTZOLFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

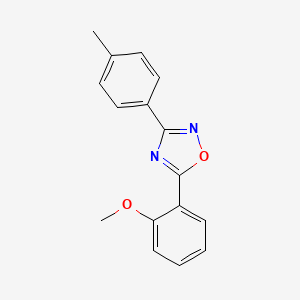

![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)
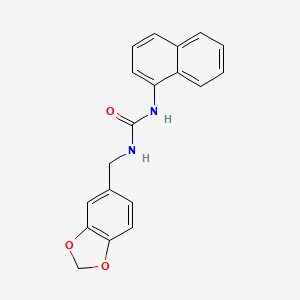

![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)
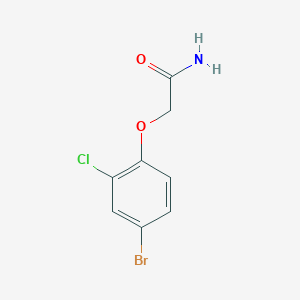
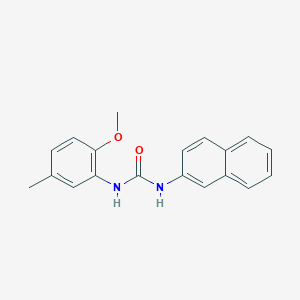
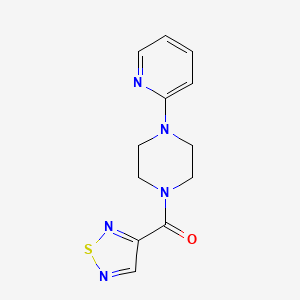

![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)
![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)